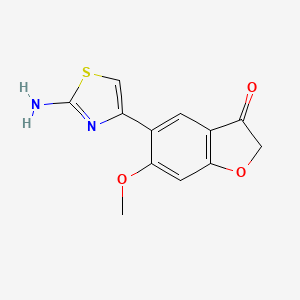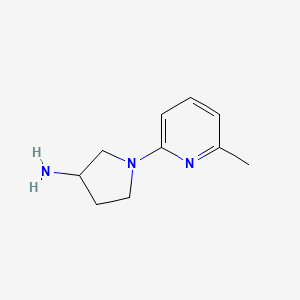
2-Amino-N-methyl-2-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-methyl-2-(3-methylphenyl)acetamide is an organic compound with the molecular formula C10H14N2O It is a derivative of acetamide, featuring an amino group, a methyl group, and a 3-methylphenyl group attached to the acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methyl-2-(3-methylphenyl)acetamide typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-methyl-2-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted acetamide compounds.
Aplicaciones Científicas De Investigación
2-Amino-N-methyl-2-(3-methylphenyl)acetamide has several scientific research applications:
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-methyl-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it can act as a transient directing group in Pd-catalyzed ortho-C(sp3)–H arylation of aromatic aldehydes, facilitating the formation of desired products . The compound’s structure allows it to participate in various chemical reactions, influencing its biological and chemical activities.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methylphenyl)acetamide: Similar in structure but lacks the amino group.
N-(3-methylphenyl)acetamide: Similar but with different substitution patterns.
N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: Contains an indole moiety, making it structurally distinct but functionally similar in some reactions.
Uniqueness
2-Amino-N-methyl-2-(3-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a transient directing group in specific reactions sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-amino-N-methyl-2-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C10H14N2O/c1-7-4-3-5-8(6-7)9(11)10(13)12-2/h3-6,9H,11H2,1-2H3,(H,12,13) |
Clave InChI |
OGGLHRXARHYSLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(C(=O)NC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-one](/img/structure/B13167720.png)





